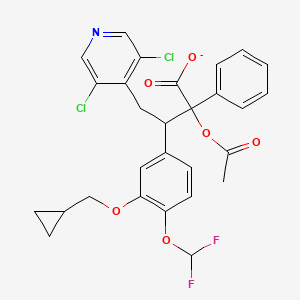
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features multiple functional groups, including cyclopropylmethoxy, difluoromethoxy, dichloropyridinyl, and acetoxy-phenyl groups, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate likely involves multiple steps, including the formation of intermediate compounds. Typical synthetic routes may include:
Step 1: Formation of the cyclopropylmethoxy and difluoromethoxy phenyl intermediate through etherification reactions.
Step 2: Introduction of the dichloropyridinyl group via nucleophilic substitution reactions.
Step 3: Coupling of the intermediate with acetoxy-phenylacetate using esterification or acylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimized reaction conditions, including temperature control, solvent selection, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may yield alcohols or amines.
Substitution: Halogen atoms in the dichloropyridinyl group may be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Ammonia (NH₃), hydroxide ions (OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for treating diseases.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(Cyclopropylmethoxy)-4-(methoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate
- 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-hydroxy-2-phenylacetate
Uniqueness
The unique combination of functional groups in 1-(3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl)-2-(3,5-dichloropyridin-4-yl)ethyl2-acetoxy-2-phenylacetate may confer distinct chemical properties, such as increased stability, specific binding affinity, or enhanced reactivity, compared to similar compounds.
Propiedades
Fórmula molecular |
C28H24Cl2F2NO6- |
|---|---|
Peso molecular |
579.4 g/mol |
Nombre IUPAC |
2-acetyloxy-3-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-4-(3,5-dichloropyridin-4-yl)-2-phenylbutanoate |
InChI |
InChI=1S/C28H25Cl2F2NO6/c1-16(34)39-28(26(35)36,19-5-3-2-4-6-19)21(12-20-22(29)13-33-14-23(20)30)18-9-10-24(38-27(31)32)25(11-18)37-15-17-7-8-17/h2-6,9-11,13-14,17,21,27H,7-8,12,15H2,1H3,(H,35,36)/p-1 |
Clave InChI |
KNCCIGCRPVNBTI-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)OC(C1=CC=CC=C1)(C(CC2=C(C=NC=C2Cl)Cl)C3=CC(=C(C=C3)OC(F)F)OCC4CC4)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



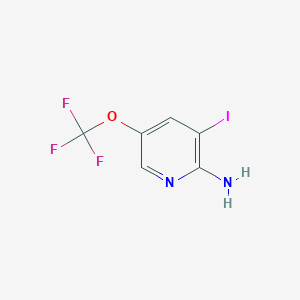
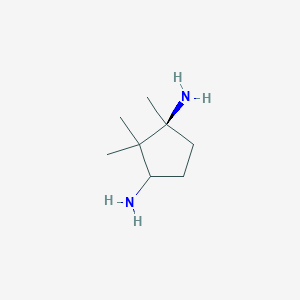
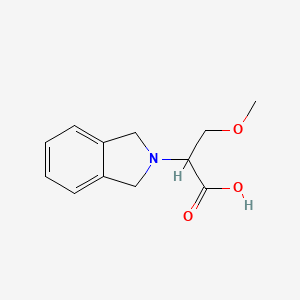
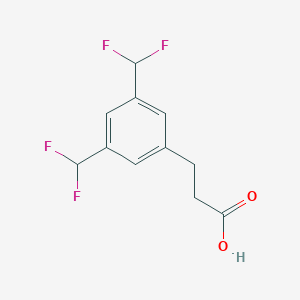
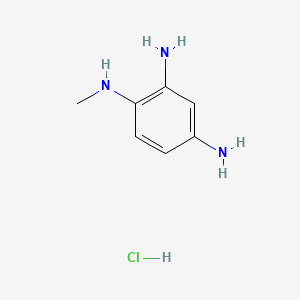
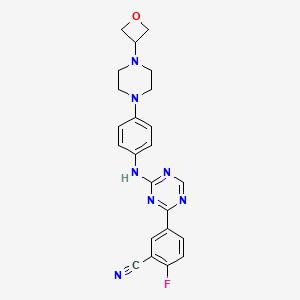
![(10R,13R)-17-(5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrate](/img/structure/B14790434.png)
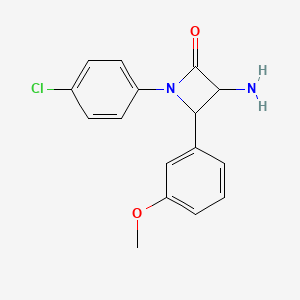
![N-(cyanomethyl)-4-[2-(4-morpholin-4-ylanilino)pyrimidin-4-yl]benzamide;sulfuric acid](/img/structure/B14790441.png)
![5-(9H-Fluoren-2-yl)-2,3-dihydrothieno[3,4-b][1,4] dioxine](/img/structure/B14790442.png)

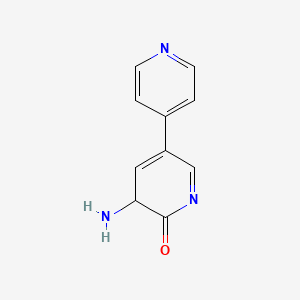
![(1R,2R)-2'-Oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid](/img/structure/B14790457.png)
